![molecular formula C20H17N3O2S2 B2648061 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 686770-22-9](/img/structure/B2648061.png)
2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Description
Scientific Research Applications
COX-2 Inhibitory Activity
This compound has been synthesized and evaluated for its COX-2 inhibitory activity . The COX-2 inhibition screening assay revealed that a derivative of this compound had a maximum COX-2 inhibition of 47.1% , at a concentration of 20 μM . This suggests potential applications in the development of anti-inflammatory drugs.
Synthesis and Structure Analysis
The compound has been synthesized and its structure has been analyzed using FT-IR, 1H-NMR, 13C-NMR and mass spectral data . This kind of analysis is crucial in the field of medicinal chemistry for the design and synthesis of new drug molecules.
Antiviral Study
Although the details are not available, there has been a study on the antiviral properties of this compound . This suggests potential applications in the development of antiviral drugs.
Antimicrobial Potential
Some derivatives of this compound have shown good antimicrobial potential . This suggests potential applications in the development of antimicrobial drugs.
Anti-convulsant Activity
Derivatives of this compound have been demonstrated to have valuable biological activities such as anti-convulsant activity . This suggests potential applications in the treatment of conditions like epilepsy.
Antitumor Activity
Some amide and N-substituted hydrazide compounds derived from this compound have been demonstrated to have antitumor activity . This suggests potential applications in the development of cancer treatments.
properties
IUPAC Name |
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-17(21-14-7-3-1-4-8-14)13-27-20-22-16-11-12-26-18(16)19(25)23(20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOIZFAZNUQEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide |
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